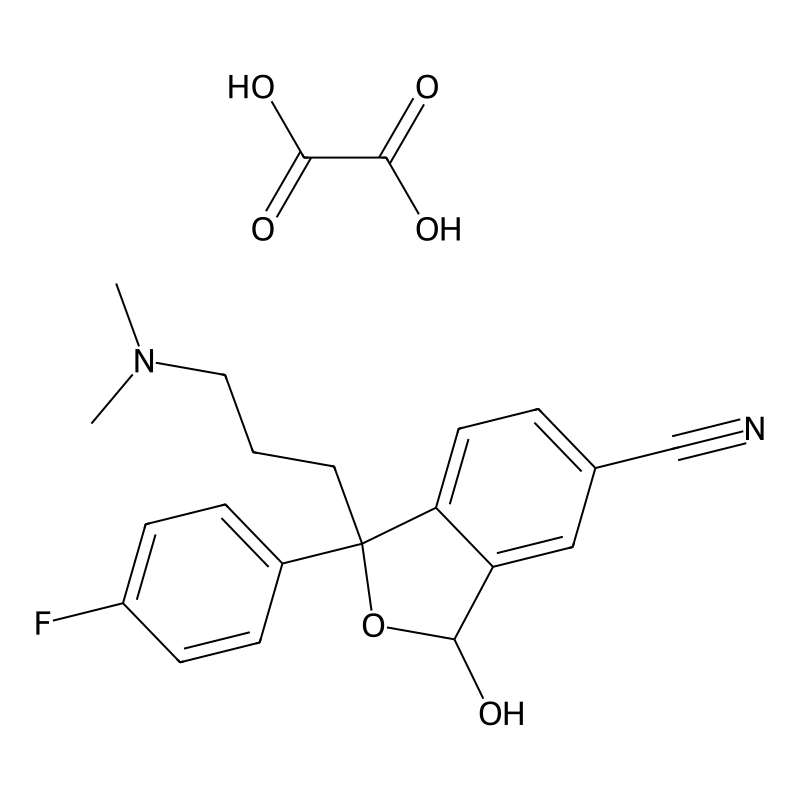3-Hydroxy Citalopram Oxalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Identification and Characterization:
3-Hydroxy Citalopram Oxalate, also known as Citalopram Related Compound B or USP Citalopram Related Compound A, is a metabolite of the selective serotonin reuptake inhibitor (SSRI) antidepressant medication Citalopram. It is formed in the body through the breakdown of Citalopram by the liver enzyme CYP2C19 [].
Potential Uses in Research:
The presence of 3-Hydroxy Citalopram Oxalate in the body can be measured to assess individual differences in Citalopram metabolism. This information can be valuable in several research areas:
- Pharmacokinetic studies: Understanding the variability in drug metabolism helps researchers develop optimal dosing regimens and predict potential drug interactions for individual patients [].
- Personalized medicine: By analyzing the levels of 3-Hydroxy Citalopram Oxalate, researchers can explore the link between individual metabolic profiles and treatment response to Citalopram, potentially paving the way for personalized medicine approaches in depression treatment [].
- Drug development: Studying the metabolic pathways of Citalopram, including the formation of 3-Hydroxy Citalopram Oxalate, can inform the development of new and improved medications with more predictable and desirable pharmacological properties [].
3-Hydroxy Citalopram Oxalate is a chemical compound derived from Citalopram, which is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used to treat depression and anxiety disorders. The molecular formula for 3-Hydroxy Citalopram Oxalate is C22H23FN2O6, and it has a molecular weight of approximately 432.43 g/mol. This compound is classified as an impurity of Citalopram and is often studied for its potential effects and interactions within pharmacological contexts .
The chemical behavior of 3-Hydroxy Citalopram Oxalate can be analyzed through various reactions, particularly those involving hydroxyl groups. It can undergo esterification, oxidation, and substitution reactions due to the presence of functional groups such as hydroxyl (-OH) and oxalate (C2O4) moieties. These reactions are significant in understanding its stability and reactivity in pharmaceutical formulations .
The synthesis of 3-Hydroxy Citalopram Oxalate typically involves the modification of the Citalopram structure through hydroxylation processes. Various synthetic pathways can be employed, including:
- Hydroxylation: Introducing a hydroxyl group at the 3-position of the Citalopram molecule.
- Oxalate Formation: Reacting the hydroxylated compound with oxalic acid or its derivatives to form the oxalate salt.
These methods are often optimized to minimize impurities and maximize yield during pharmaceutical manufacturing processes .
3-Hydroxy Citalopram Oxalate is primarily studied within the context of pharmaceutical development as an impurity in Citalopram formulations. Its presence can affect the efficacy and safety profiles of antidepressant medications. Understanding this compound's properties can lead to improved quality control measures in drug production and better patient outcomes by ensuring that formulations are free from harmful impurities .
Interaction studies involving 3-Hydroxy Citalopram Oxalate focus on its potential effects when combined with other drugs or substances. Given its structural similarity to Citalopram, it may interact with serotonin receptors or influence the metabolism of other SSRIs. Research into these interactions is crucial for assessing safety profiles and understanding how this compound might affect therapeutic regimens involving other psychotropic medications .
Several compounds share structural similarities with 3-Hydroxy Citalopram Oxalate, notably other SSRIs and their derivatives. Here are some comparable compounds:
3-Hydroxy Citalopram Oxalate stands out due to its specific hydroxylation at the 3-position and its classification as an impurity rather than an active therapeutic agent. This distinction highlights its potential role in understanding drug formulation stability and safety rather than direct therapeutic action .








